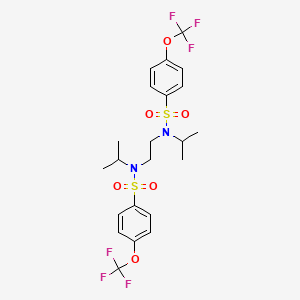
3-(1-(2-(Thiophène-2-yl)acétyl)azétidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a thiophene ring, an azetidine ring, and an oxazolidine-2,4-dione moiety
Applications De Recherche Scientifique
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate with antimicrobial, anticancer, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors under controlled conditions.
Oxazolidine-2,4-dione Formation: This moiety can be synthesized through the reaction of amino acids with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yield, purity, and cost-effectiveness. This may include the use of catalysts, microwave irradiation, and other advanced techniques to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Mécanisme D'action
The mechanism of action of 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with various biological receptors, while the azetidine and oxazolidine-2,4-dione moieties may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine Derivatives: These compounds share a similar five-membered ring structure and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Oxazolidinones: Known for their antibacterial activity, these compounds are structurally related to the oxazolidine-2,4-dione moiety.
Uniqueness
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10(4-9-2-1-3-19-9)13-5-8(6-13)14-11(16)7-18-12(14)17/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKJUBFGAVSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine](/img/structure/B2538763.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2538767.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)
![{[4-(3-CHLOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2538772.png)






![1-[1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2538782.png)
